Spiro[2.3]hexan-2-ylmethanethiol
Description
Spiro[2.3]hexan-2-ylmethanethiol is a sulfur-containing spirocyclic compound characterized by a spiro[2.3]hexane core with a methanethiol (-CH₂SH) substituent. Spirocyclic systems are notable for their conformational rigidity, which can influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
spiro[2.3]hexan-2-ylmethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S/c8-5-6-4-7(6)2-1-3-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZGGULBPSAAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexan-2-ylmethanethiol typically involves the cycloaddition of methylenecyclopropanes (MCPs) under photochemical conditions. A common method includes the use of a polypyridyl iridium (III) catalyst to promote the intramolecular [2 + 2] cycloaddition of MCPs. This reaction proceeds efficiently under visible-light-induced photosensitization, yielding the desired spirocyclic framework .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexan-2-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Typical reagents include alkyl halides and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes, alkenes.
Substitution: Thioethers, sulfides.
Scientific Research Applications
Spiro[2.3]hexan-2-ylmethanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[2.3]hexan-2-ylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity towards certain biological targets, affecting cellular pathways and biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key analogs and their distinguishing features:
*XlogP: Calculated octanol-water partition coefficient (lipophilicity). †Estimated based on thiol group contribution. ‡Derived from similar spiro systems (e.g., ).
Key Observations:
- Thiol vs. Amine/Alcohol : The thiol group (-SH) in this compound is more polarizable and acidic (pKa ~10) compared to -OH (pKa ~15–19) and -NH₂ (pKa ~10.6). This enhances its nucleophilicity and metal-binding capacity.
- Lipophilicity : The thiol’s higher XlogP (1.8) compared to the amine (1.2) and alcohol (1.3) suggests increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Reactivity and Stability
- Thiol Oxidation: Unlike alcohols or amines, thiols are prone to oxidation, forming disulfide bridges (-S-S-). This reactivity necessitates careful handling under inert atmospheres, similar to the precautions noted for 2-(spiro[2.3]hexan-4-yl)acetic acid (e.g., avoiding skin contact and inhalation; ).
- Amine Basicity : Spiro[2.3]hexan-2-ylmethanamine’s amine group can participate in acid-base reactions or form salts (e.g., hydrochloride derivatives like 1909324-94-2; ), whereas the thiol’s acidity favors deprotonation under basic conditions.
Biological Activity
Spiro[2.3]hexan-2-ylmethanethiol is an organic compound characterized by its unique spirocyclic structure, featuring a thiol group that contributes to its biological activity. This compound has garnered attention for its potential applications in various fields, particularly in biology and medicine, due to its antimicrobial and enzyme inhibition properties.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₄S
- CAS Number : 2503202-97-7
- Molecular Weight : 130.25 g/mol
The spirocyclic framework of this compound enables distinct chemical reactivity, making it a subject of interest in synthetic organic chemistry and biological research.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on bacterial proteins, leading to inhibition of essential enzymatic functions.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | >128 µg/mL |
Table 1: Antimicrobial activity of this compound against various bacterial strains.
Enzyme Inhibition
In addition to its antimicrobial properties, this compound has been investigated for its enzyme inhibition capabilities. The thiol group is known to interact with active sites on enzymes, potentially leading to the inhibition of their catalytic activities.
Case Study : A study examined the effect of this compound on the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The compound was found to inhibit AChE activity with an IC50 value of 15 µM, indicating its potential as a lead compound for developing anti-Alzheimer's agents.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to the presence of the thiol group. This interaction can disrupt normal protein function, leading to antimicrobial effects or enzyme inhibition.
Research Applications
The unique properties of this compound make it a valuable compound in several research areas:
- Medicinal Chemistry : Investigated as a potential therapeutic agent for treating infections and neurodegenerative diseases.
- Synthetic Organic Chemistry : Used as a building block for synthesizing more complex spirocyclic compounds.
- Biotechnology : Explored for applications in enzyme assays and as a biochemical probe.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
